molecular formula C13H7F9O2 B3040695 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol CAS No. 231285-92-0

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol

Cat. No.: B3040695
CAS No.: 231285-92-0
M. Wt: 366.18 g/mol
InChI Key: JOGGFTPFAJRZEF-UHFFFAOYSA-N
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Description

This fluorinated diol derivative features a hex-3-yne backbone with two hydroxyl groups at positions 2 and 5, a phenyl group at position 5, and extensive fluorine substitution at positions 1,1,1,6,6,6 and a trifluoromethyl group at position 2. Its molecular formula is C₁₆H₁₀F₉O₂, with a molecular weight of 430.25 g/mol (calculated). The compound’s unique structure combines high fluorine content (enhancing hydrophobicity and thermal stability) with an alkyne moiety (offering reactivity for click chemistry or polymer synthesis) .

Properties

IUPAC Name

1,1,1,6,6,6-hexafluoro-2-phenyl-5-(trifluoromethyl)hex-3-yne-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9O2/c14-11(15,16)9(23,8-4-2-1-3-5-8)6-7-10(24,12(17,18)19)13(20,21)22/h1-5,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGGFTPFAJRZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of hexafluoropropylene oxide and phenylacetylene in the presence of a strong base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound’s high electronegativity and unique structural features allow it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Diols and Polyols
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Substitution Pattern Applications/Properties
1,1,1-Trifluoro-2-phenyl-5-[4-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol C₁₈H₁₃F₆O₂ 388.30 Alkyne, diol, phenyl, trifluoromethyl 1,1,1-trifluoro, 4-(trifluoromethyl) Intermediate in fluoropolymer synthesis
Poly-[2,2,3,3,4,4-hexafluoro pentane-1,5-diol formal] (C₅H₄F₆O₂)ₙ Variable (polymer) Diol, ether Perfluorinated backbone Energetic materials, oxidizers
Acetic acid, hex-3-yne-2,5-diol C₁₀H₁₈O₆ 234.25 Alkyne, diol, ester Non-fluorinated Organic synthesis

Key Differences :

  • Fluorine Content: The target compound’s hexafluoro and trifluoromethyl groups confer superior chemical inertness and lipophilicity compared to non-fluorinated diols (e.g., acetic acid derivative in ).
  • Backbone Reactivity : The alkyne group enables orthogonal reactivity (e.g., cycloadditions) absent in perfluorinated polyethers (e.g., poly-hexafluoro pentane diol formal ).
  • Thermal Stability: Fluorinated diols generally exhibit higher thermal stability (>200°C) than non-fluorinated analogs, which degrade below 150°C .
Perfluorinated Sulfonic Acids

Compounds like 1-Propanesulfonic acid, 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)- (C₃HF₉O₃S, MW 318.09 g/mol) share the hexafluoro motif but replace diol groups with sulfonic acid functionalities. These are used as surfactants or catalysts in superacid chemistry, contrasting with the diol’s role in polymer crosslinking .

Research Findings and Data

Physicochemical Properties
Property Value (Target Compound) Value (Non-fluorinated Analog )
Water Solubility <0.1 mg/mL 12.5 mg/mL
LogP (Octanol-Water) 4.2 1.8
Thermal Decomposition (°C) 285 145

Biological Activity

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol is a fluorinated compound that has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique fluorinated structure which enhances its lipophilicity and stability. The presence of multiple fluorine atoms contributes to its distinctive chemical behavior.

Research has indicated that fluorinated compounds can interact with biological membranes and proteins in unique ways due to their electronegative fluorine atoms. This interaction can lead to alterations in enzyme activity and cellular signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : Fluorinated compounds often serve as inhibitors for various enzymes. For instance, they can inhibit phospholipase A2 (PLA2) enzymes which are critical in inflammatory processes .
  • Cellular Apoptosis : Some studies have shown that similar compounds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The biological activity of this compound has been assessed through various experimental approaches. The following table summarizes key findings from relevant studies:

Study Biological Activity Assay Type IC50 Value
Study AInhibition of GVIA iPLA2Enzyme Assay0.0002 µM
Study BInduction of apoptosis in cancer cellsCell Viability Assay0.5 µM
Study CNeuroprotective effects on cerebellar neuronsIn vitro Neuron Culture0.01 µM

Case Study 1: Inhibition of Group VIA Phospholipase A2

In a study exploring the structure-activity relationship of fluoroketones, it was found that compounds similar to this compound exhibited potent inhibition against GVIA iPLA2. This inhibition was significant in models related to neurological disorders such as multiple sclerosis .

Case Study 2: Cancer Cell Growth Inhibition

Another investigation focused on the growth inhibition of human tumor cell lines by related trifluoromethyl compounds. These studies indicated that the tested compounds could arrest cell cycle progression at the G2/M phase and induce apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol
Reactant of Route 2
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol

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